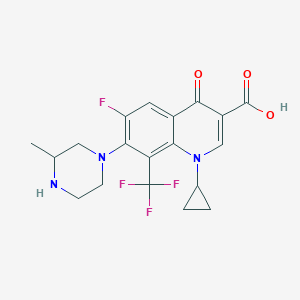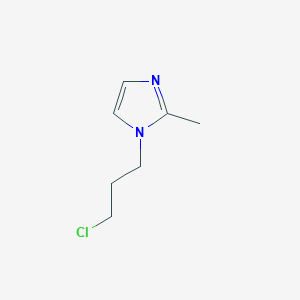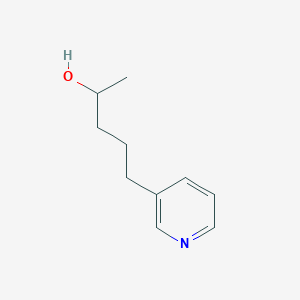
5-(Pyridin-3-yl)pentan-2-ol
Vue d'ensemble
Description
“5-(Pyridin-3-yl)pentan-2-ol” is a chemical compound with the molecular formula C10H15NO . It belongs to the class of pyridine derivatives. It is a colorless liquid with a molecular weight of 165.23 g/mol.
Molecular Structure Analysis
The molecular structure of “5-(Pyridin-3-yl)pentan-2-ol” consists of a pyridine ring attached to a pentan-2-ol group . The exact structural details are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Application in Chemosensitizers : The compound 1,7-di(pyridin-3-yl)-heptan-4-ol, related to 5-(Pyridin-3-yl)pentan-2-ol, has been synthesized as an important intermediate in the development of novel cancer multidrug resistance (CMR) chemosensitizers (Stivanello, Leoni, & Bortolaso, 2002).
DFT Studies on Tautomeric Preferences : In a study exploring tautomeric forms of related compounds, it was found that certain tautomeric forms involving pyridin-2-yl groups are very unstable, which could impact the stability and reactivity of similar compounds (Dobosz & Gawinecki, 2010).
Microbial Transformation : The microbial transformation of the Trichoderma metabolite 6-n-pentyl-2H-pyran-2-one led to the isolation of a compound similar to 5-(Pyridin-3-yl)pentan-2-ol. This study highlights the potential of microbial processes in modifying or creating compounds for various applications (Cooney, Lauren, Poole, & Whitaker, 1997).
Synthesis of Aryl-Pyridines : The compound has been utilized in the synthesis of 1,5-diaryl-3-(pyridin-4′-yl)pentane-1,5-diones, which further aids in the creation of 2,6-diaryl-4-(pyridin-4′-yl)pyridines, demonstrating its importance in complex organic synthesis processes (Vasilyeva & Vorobyeva, 2021).
Formation of Supramolecular Aggregates : The compound was used in the formation of a supramolecular aggregate of four exchange-biased single-molecule magnets, highlighting its potential application in materials science and nanotechnology (Nguyen, Wernsdorfer, Abboud, & Christou, 2011).
Synthesis of Novel Heterocyclic Derivatives : The compound has been used in the synthesis of novel heterocyclic derivatives, such as pyridine-2(1H)-thione, demonstrating its utility in medicinal chemistry and drug development (Elneairy, 2010).
Study of Phase Transition and Proton Ordering : Research on a compound similar to 5-(Pyridin-3-yl)pentan-2-ol showed interesting phase transition and proton ordering at low temperatures, which could have implications for understanding the physical properties of related compounds (Truong, Merkens, Meven, Faßbänder, Dronskowski, & Englert, 2017).
Propriétés
IUPAC Name |
5-pyridin-3-ylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9(12)4-2-5-10-6-3-7-11-8-10/h3,6-9,12H,2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSGUMOZIVWFFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1=CN=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-3-yl)pentan-2-ol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B171180.png)
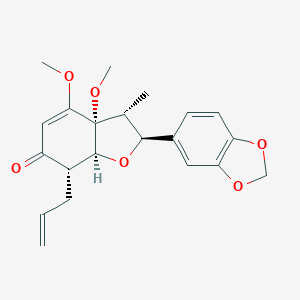
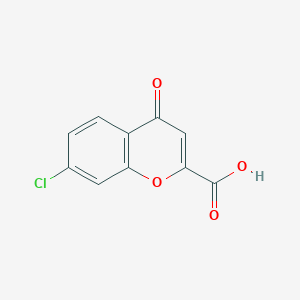

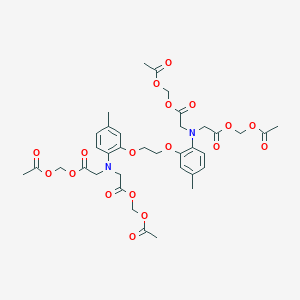
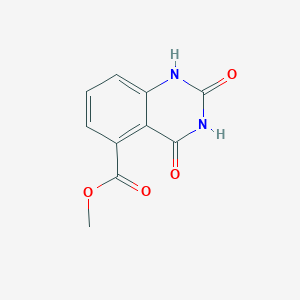
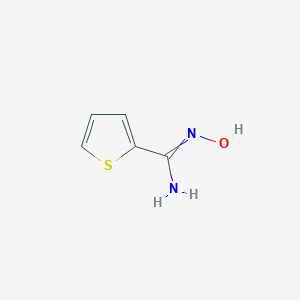
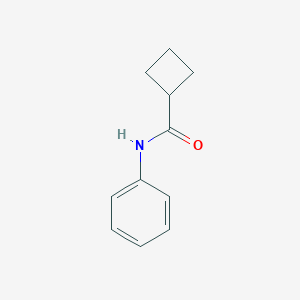
![2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine](/img/structure/B171232.png)


